Product packaging for Demeton(Cat. No.:CAS No. 8065-48-3)

Demeton

Cat. No.: B052138
CAS No.: 8065-48-3
M. Wt: 516.7 g/mol
InChI Key: FAXIJTUDSBIMHY-UHFFFAOYSA-N
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Description

Demeton is a significant organophosphate compound of historical and research importance, primarily used as an insecticide and acaricide. Its key research value lies in its systemic properties; following application, it is absorbed and translocated throughout the plant, making it a classic model for studying the efficacy and dynamics of systemic pesticides against sap-feeding insects and mites. The mechanism of action of this compound involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the target pest. In contemporary research, this compound serves as a vital reference standard in environmental chemistry for monitoring pesticide residues and degradation products. It is also extensively used in toxicological studies to investigate the effects and biomarkers of organophosphate exposure in biological systems. Furthermore, research into the environmental fate and metabolic pathways of this compound provides crucial insights into the persistence and breakdown of thiophosphate esters in ecosystems. This product is strictly intended for laboratory research and analytical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (C2H5O)2PS.OCH2CH2SC2H5and (C2H5O)2PO.SCH2CH2SC2H5<br>C16H38O6P2S4 B052138 Demeton CAS No. 8065-48-3

Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
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InChI

InChI=1S/2C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3;1-4-9-12(13,10-5-2)11-7-8-14-6-3/h2*4-8H2,1-3H3
Source PubChem
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InChI Key

FAXIJTUDSBIMHY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCSCC.CCOP(=S)(OCC)OCCSCC
Source PubChem
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Molecular Formula

C8H19O3PS2.C8H19O3PS2, C16H38O6P2S4
Record name DEMETON
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Molecular Weight

516.7 g/mol
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Physical Description

Demeton is an oily liquid with an amber color and an odor of sulfur. Used as an agricultural insecticide. (EPA, 1998), Amber, oily liquid with a sulfur-like odor. [insecticide]; [NIOSH] Colorless liquid; [ICSC], COLOURLESS LIQUID., Amber, oily liquid with a sulfur-like odor., Amber, oily liquid with a sulfur-like odor. [insecticide]
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Record name DEMETON (SYSTOX)
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Boiling Point

273 °F at 2 mmHg (EPA, 1998), 134 °C at 2 mm Hg, at 0.27kPa: 134 °C, decomposes, Decomposes
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Flash Point

113 °F solution in combustible solvent (EPA, 1998), 113 °F (Closed cup), 113 °F
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Solubility

0.01 % (NIOSH, 2023), Sol in propylene glycol, ethanol, toluene and similar hydrocarbons, In water, 6.66X10+2 mg/L at 25 °C, Solubility in water: poor, 0.01%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.183 (EPA, 1998) - Denser than water; will sink, 1.1183 at 20 °C, Relative density (water = 1): 1.1, 1.12
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Heavier than air (EPA, 1998) (Relative to Air), heavier than air
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Vapor Pressure

0.00026 mmHg (EPA, 1998), 0.0003 [mmHg], 3.4X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 0.0003 mmHg
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Color/Form

Amber, oily liquid ...

CAS No.

8065-48-3
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Melting Point

-13 °F (EPA, 1998), -13 °F, <-13 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
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URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Molecular and Cellular Mechanisms of Demeton S Biological Action

Cholinesterase Inhibition: Kinetics, Specificity, and Molecular Interactions

Demeton and its metabolites act as direct cholinesterase inhibitors inchem.org. This inhibition prevents the degradation of neurotransmitters like acetylcholine (B1216132) (ACh), which can lead to an accumulation of ACh at nerve junctions wikipedia.orgepa.govrightanswerknowledge.com. The accumulation of acetylcholine subsequently causes malfunction in the sympathetic, parasympathetic, and peripheral nervous systems, as well as parts of the central nervous system rightanswerknowledge.com.

This compound inhibits the activity of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) wikipedia.orginchem.orgwikipedia.orgherts.ac.uk. AChE is crucial for metabolizing acetylcholine, a neurotransmitter vital for cognitive function and memory rsc.orgroyalsocietypublishing.org. Inhibition of AChE by this compound-S-methyl, a related compound, leads to an accumulation of ACh, which can impede neurotransmission and result in impaired muscle function wikipedia.org. Studies have shown that this compound inhibits cholinesterase activity in the red blood cells and brain of rats, and in the red blood cells of dogs wikipedia.org.

Organophosphates like this compound inhibit cholinesterases by phosphorylating the serine hydroxyl group in the enzyme's active site inchem.org. This phosphorylation leads to the formation of a stable enzyme-inhibitor complex. For dimethyl phosphorylated AChE, the inhibited enzyme reactivates spontaneously with an in vitro half-life of approximately 1.3 hours inchem.org. The "aging" process, characteristic of some organophosphate-inhibited cholinesterases, involves a further dealkylation of the phosphorylated enzyme, leading to a more stable and irreversible inhibition that is resistant to oxime reactivators. While the search results mention phosphorylation and spontaneous reactivation, specific details on the aging process for this compound's interaction with cholinesterases are not explicitly detailed beyond the general organophosphate mechanism.

The precise structural basis of this compound's interaction with cholinesterases involves its organophosphate nature. Organophosphates typically bind to the active site of cholinesterases, specifically phosphorylating the serine residue. This covalent modification prevents the enzyme from hydrolyzing acetylcholine. While specific crystallographic data for this compound-cholinesterase complexes were not found in the provided snippets, the general mechanism involves the organophosphate forming a stable adduct with the enzyme's active site serine.

Neurotoxicological Mechanisms of this compound and its Metabolites

Exposure to this compound can cause effects on both the central nervous system (CNS) and the peripheral nervous system (PNS) wikipedia.orgilo.orgrightanswerknowledge.com. In the CNS, high concentrations of acetylcholine, resulting from cholinesterase inhibition, can lead to sensory and behavioral disturbances, incoordination, depressed motor function, and respiratory depression epa.gov. Symptoms such as convulsions and respiratory depression are observed due to CNS effects ilo.org. In the peripheral nervous system, the accumulation of acetylcholine at cholinergic neuroeffector junctions (muscarinic effects) and skeletal nerve-muscle junctions and autonomic ganglia (nicotinic effects) results in muscle contraction and secretion, and potentially muscle twitching, weakness, or paralysis epa.gov. Impairment of the diaphragm and thoracic skeletal muscles can lead to respiratory paralysis, which, coupled with increased pulmonary secretions, is a common cause of death from organophosphate poisoning epa.gov.

Investigation of Delayed Neurotoxicity Potential

Investigations into the delayed neurotoxicity potential of this compound, particularly focusing on this compound-S-methyl, have been conducted using animal models such as hens. These studies are critical for assessing organophosphorus-induced delayed neuropathy (OPIDN), a condition often linked to the inhibition of neuropathy target esterase (NTE) ecetoc.org. Research has indicated that this compound-S-methyl did not induce delayed polyneuropathy or significant inhibition of NTE in hens when administered at a dose equivalent to its oral LD50 inchem.orggezondheidsraad.nlhealthcouncil.nlinchem.org. In contrast, positive control substances like tri-ortho-cresyl phosphate (TOCP), known to cause delayed neurotoxicity, demonstrated substantial NTE inhibition in these experiments inchem.org.

Genotoxicity and Mutagenicity Mechanisms of this compound

This compound has demonstrated significant genotoxic potential in various in vitro mutagenicity tests wikipedia.orggezondheidsraad.nl. Genotoxicity refers to the ability of a chemical agent to cause damage to genetic material, which can lead to mutations or chromosomal aberrations aopwiki.orgnih.gov. Organophosphate pesticides, as a class, have been broadly associated with genotoxic effects nih.govresearchgate.netnih.gov. The mechanisms underlying such effects often involve direct interaction with DNA or indirect pathways leading to DNA damage, such as oxidative stress aopwiki.orgresearchgate.net.

In Vitro Studies on DNA Damage and Chromosomal Aberrations

In vitro studies have provided insights into this compound's capacity to induce genetic alterations. This compound-S-methyl, for example, has been shown to induce point mutations in vitro inchem.org. Gene mutation assays performed using several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli WP2 yielded positive results, both with and without metabolic activation, indicating its mutagenic potential at the gene level gezondheidsraad.nl.

Furthermore, in vitro investigations have explored this compound's impact on chromosomal integrity. Chromosomal aberrations, which can arise from DNA double-strand breaks and inadequate DNA repair mechanisms, have been observed aopwiki.orgnih.gov. While specific detailed data for this compound's in vitro chromosomal aberrations are less extensively reported, studies on other organophosphate pesticides, such as Acephate, have demonstrated increased frequencies of chromosomal aberrations (e.g., satellite associations, chromatid breaks, and gaps) and DNA damage (e.g., single-strand breaks detectable by comet assay) in cultured human peripheral blood lymphocytes ispub.com. These findings suggest that this compound, as an organophosphate, may exert similar effects on cellular DNA and chromosomes in vitro.

Current Understanding of In Vivo Genotoxic Potential

Despite the observed genotoxic potential of this compound in in vitro test systems, comprehensive data regarding its in vivo genotoxicity in test animals remain limited or insufficient for a definitive assessment inchem.orggezondheidsraad.nl. For this compound-S-methyl, chromosomal effects have been noted in vivo, but only when commercial formulations were used inchem.org. Similarly, while methyl-S-demeton (this compound-S-methyl) produced gene mutations in in vitro bacterial and mouse lymphoma cell tests, an in vivo study in Chinese hamsters did not reveal an increased frequency of sister chromatid exchanges healthcouncil.nl.

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have historically required specific in vivo assays, including a chromosome aberration assay in vivo, to thoroughly assess the mutagenic potential of compounds like this compound epa.gov. These in vivo tests, such as the mammalian erythrocyte micronucleus test and rodent bone marrow chromosome aberration tests, are designed to detect damage to chromosomes within living organisms fao.org. The absence of observed carcinogenic effects in long-term oral exposure studies of rats and mice to methyl-S-demeton suggests that its in vitro genotoxic effects may not consistently translate to carcinogenicity in vivo healthcouncil.nl. Continued research is necessary to fully elucidate the in vivo genotoxic profile of this compound and its metabolites.

Table 1: Key In Vitro Genotoxicity Findings for this compound and its Analogues

Compound/IsomerTest SystemEndpointResult (with/without metabolic activation)Citation
This compoundIn vitro mutagenicity testsSignificant genotoxic potentialPositive wikipedia.orggezondheidsraad.nl
This compound-S-methylS. typhimurium (TA98, TA100, TA1535, TA1537, TA1538), E. coli WP2Point mutations, gene mutationsPositive (with and without) inchem.orggezondheidsraad.nl
Methyl-S-demetonMouse lymphoma cellsGene mutationsPositive healthcouncil.nl

Metabolic Transformation and Biotransformation Pathways of Demeton

Mammalian Metabolism of Demeton

In mammals, this compound is rapidly absorbed and metabolized. The metabolic process primarily occurs in the liver and involves a sequence of oxidative and hydrolytic reactions that transform the parent isomers into various metabolites, which are then excreted from the body.

Isomer-Specific Metabolic Fate (this compound-O and this compound-S)

Technical this compound is a mixture of two isomers: the thiono isomer, this compound-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiol isomer, this compound-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate), typically in a 2:1 ratio. wikipedia.org Both isomers undergo analogous metabolic transformations. The initial and most significant metabolic step for both this compound-O and this compound-S is the oxidation of the thioether sulfur atom in the side chain. wikipedia.orginchem.org

For this compound-O, there is an additional metabolic pathway involving the oxidative desulfuration of the P=S group to a P=O group, converting the thiono isomer into its more potent oxygen analog. wikipedia.org This P=O analog is then subject to the same thioether oxidation as the other isomers.

Oxidation to Sulfoxides and Sulfones

The primary oxidative pathway for both this compound isomers is a two-step process targeting the thioether group. wikipedia.orginchem.org

Formation of Sulfoxides : The initial oxidation converts the thioether (-S-) group into a sulfoxide (B87167) (-SO-) group. This reaction transforms this compound-O and this compound-S into their respective sulfoxide metabolites. wikipedia.org These sulfoxides are potent anticholinesterase agents and represent a bioactivation step.

Formation of Sulfones : The sulfoxide metabolites can be further oxidized to form the corresponding sulfones (-SO2-). wikipedia.org This second oxidation step also results in highly toxic metabolites.

This oxidative sequence is a critical component of this compound's metabolic pathway in mammals, as demonstrated in studies with mice, which confirm the conversion to sulfoxide and sulfone derivatives as a major route of biotransformation. inchem.org

Hydrolytic Degradation Products and Excretion Pathways

Following oxidation, the resulting metabolites undergo hydrolysis. This degradation process involves the cleavage of the phosphate ester bonds, which is a key detoxification step. The hydrolysis of the sulfoxide and sulfone metabolites leads to the formation of diethyl hydrogen phosphate (DEHP) and diethyl hydrogen thiophosphate (DETP). wikipedia.org

Animal studies indicate that this compound and its metabolites are rapidly excreted. In rats, it has been observed that 50-70% of an orally administered dose is excreted within the first 24 hours. wikipedia.org Studies on the related compound, this compound-S-methyl, showed that within 48 hours, 98-99% of the administered radioactivity was excreted in the urine of rats, with only a small fraction found in feces (0.5-2%) and exhaled air (0.2%). inchem.org This suggests that the primary route of elimination for this compound metabolites is through the kidneys via urine.

Interspecies Comparative Metabolic Studies

While detailed comparative metabolic data across different mammalian species for this compound are limited, general principles of xenobiotic metabolism suggest variations in metabolic rates. Studies have shown that the biochemical mechanisms are broadly similar between species like mice and rats, but the rates of metabolism and degradation differ. inchem.org

It has been observed that the rates of metabolism are significantly greater in mammals compared to insects, and likewise greater in insects than in plants. inchem.org This difference in metabolic rate is a factor in the selective toxicity of the insecticide. The enzymes responsible for the hydrolytic degradation of organophosphates, such as phosphatases, are generally more effective in mammals than in insects, contributing to a more rapid detoxification in mammalian species. inchem.org

Plant Metabolism and Residue Dynamics

As a systemic insecticide, this compound is designed to be absorbed by plants and translocated throughout their tissues, providing protection against sucking insects. Its metabolism within plant systems mirrors the pathways observed in animals, though it proceeds at a slower rate.

Systemic Translocation and Distribution within Plant Tissues

This compound is readily absorbed by various parts of the plant, including roots and leaves, and is then transported via the plant's vascular system. epa.govresearchgate.net This systemic action ensures that the insecticide reaches different plant tissues, including new growth, making it effective against pests that feed on plant sap.

Once absorbed, this compound and its metabolites are distributed throughout the plant. Studies using radiolabeled compounds have provided insight into this distribution. For instance, a study on the related compound oxythis compound-methyl (B133069) (the sulfoxide of this compound-S-methyl) in sugar beets showed the distribution of radioactivity in the roots and foliage over time.

Distribution of ¹⁴C Radioactivity from [¹⁴C]Oxythis compound-Methyl Applied to Sugar Beets fao.org
Days After ApplicationPlant PartTotal Radioactivity (% of Recovered)
6Tops-
Roots-
28Tops90.3%
Roots9.7%
42Tops88.6%
Roots11.4%

Data represents the distribution of radioactivity and does not specify the chemical form.

Similarly, a study on spring wheat treated with [¹⁴C]this compound-S-methyl demonstrated the persistence and distribution of radioactivity within the plant matrix over a 60-day period.

Distribution of ¹⁴C Radioactivity in Spring Wheat After Application of [¹⁴C]this compound-S-Methyl inchem.org
Days After ApplicationPlant PartTotal Radioactivity (mg/kg as parent equivalent)
3Grain-
Straw4.53
Glumes/Husks-
14Grain-
Straw1.75
Glumes/Husks-
42Grain0.29
Straw0.99
Glumes/Husks0.50
60 (Harvest)Grain0.17
Straw0.43
Glumes/Husks0.13

The metabolism in plants involves the same oxidative pathway as in mammals, with the rapid conversion of the parent compound to its sulfoxide, followed by a slower oxidation to the sulfone. rsc.orginchem.org These metabolites, being the ultimate systemic toxicants, persist in the plant tissues. Due to the slower metabolic rate in plants, residues can remain in food products after harvest, especially as storage conditions are often designed to retard plant metabolic processes. inchem.org

Biotransformation Processes in Crop Systems

The systemic organophosphate insecticide this compound is readily absorbed, translocated, and metabolized by plants. Following application, the parent compound, which is a mixture of the thiono isomer this compound-O and the thiolo isomer this compound-S, undergoes rapid biotransformation. The primary metabolic pathway in crop systems involves the oxidation of the thioether sulfur atom.

Research conducted on various plants has demonstrated that this compound-S is quickly converted into at least three distinct metabolites. nih.gov Two of these have been consistently identified using chromatographic techniques as this compound-S-sulfoxide (also known as Oxythis compound-methyl) and, following further oxidation, this compound-S-sulfone. nih.govinchem.org These oxidized metabolites are more polar than the parent compound and are also potent cholinesterase inhibitors. Studies on wheat, treated with a radiolabeled form of this compound-S-methyl, confirmed the presence of these transformation products. inchem.org The persistence of the sulfoxide and sulfone metabolites in plants can be significant, with detections reported for as long as 15 weeks post-application. nih.gov

In vitro studies using axenically cultivated aquatic plants, including parrot feather (Myriophyllum aquaticum), duckweed (Spirodela oligorrhiza), and elodea (Elodea canadensis), have also shown significant metabolic activity. In these systems, this compound-S-methyl underwent extensive phytotransformation, with 83-95% of the compound being metabolized over an 8-day incubation period. nih.gov This indicates the presence of robust enzymatic systems within these plants capable of degrading the pesticide. nih.gov

The principal biotransformation reactions of this compound in crop systems are summarized in the table below.

Parent Compound Transformation Process Metabolite Plant System Studied
This compound-S / this compound-S-methylOxidationThis compound-S-sulfoxideGeneral Crops, Wheat
This compound-S-sulfoxideOxidationThis compound-S-sulfoneGeneral Crops, Wheat
This compound-S-methylEnzymatic DegradationUnspecified MetabolitesAquatic Plants (Duckweed)

Microbial Biotransformation and Biodegradation in Environmental Matrices

In soil and aquatic environments, microbial activity is the primary driver for the degradation of this compound and its metabolites. Microorganisms have evolved diverse enzymatic pathways to utilize xenobiotic compounds like pesticides as sources of carbon, phosphorus, or energy, or to detoxify their immediate environment. nih.govresearchgate.net The biodegradation of this compound is a critical process that influences its environmental persistence and potential for contamination.

Bacterial and Fungal Degradation Pathways

Bacterial Degradation: Specific bacterial strains have been identified that can effectively degrade this compound isomers. A notable example is Corynebacterium glutamicum, which has been shown to biotransform this compound-S-methyl. nih.govnih.gov This bacterium utilizes a cometabolism process, meaning it degrades the pesticide while consuming a more readily metabolizable primary substrate, such as fructose, glucose, or acetate (B1210297). nih.gov The degradation does not require a period of adaptation, initiating rapidly upon exposure. nih.gov

The specific degradation pathway in C. glutamicum involves the reductive cleavage of the S-C (sulfur-carbon) bond in the this compound-S-methyl molecule. nih.govresearchgate.net This reaction breaks the phosphorothioate linkage, a key step in detoxifying the compound. Research has shown that the efficiency of this biotransformation is dependent on the primary growth substrate, with fructose supporting the highest degradation rates. nih.gov Furthermore, the specific consumption rate of this compound-S-methyl is directly coupled to the bacterial growth rate. nih.gov

Other bacterial genera, such as Pseudomonas (P. putida) and Nocardia, have also demonstrated the ability to metabolize this compound-S-methyl sulfoxide, with studies showing near-complete degradation of the compound over a 13-day period. inchem.org

Fungal Degradation: While specific studies detailing the complete fungal degradation pathway of this compound are limited, the broader capabilities of fungi in pesticide bioremediation are well-documented. Fungi, particularly white-rot fungi like Trametes versicolor, possess powerful extracellular and intracellular enzymatic systems capable of breaking down complex organic pollutants. nih.govresearchgate.net These enzymatic systems include:

Cytochrome P450 monooxygenases: These intracellular enzymes are highly versatile and can catalyze the oxidation of a wide range of xenobiotics, which is a key initial step in the degradation of this compound (formation of sulfoxide and sulfone). nih.govresearchgate.net

Laccases and Peroxidases: These extracellular enzymes generate highly reactive radicals that can non-specifically attack a variety of chemical bonds, contributing to the breakdown of pesticide molecules. mdpi.com

Hydrolases (e.g., Esterases): These enzymes are crucial for cleaving ester bonds present in many organophosphate pesticides, a fundamental step in their detoxification. mdpi.com

Demethylation is another common reaction in the microbial degradation of pesticides, and it is plausible that fungi employ this mechanism in the breakdown of this compound-S-methyl. researchgate.net

Identification of Microbial Metabolites

The identification of metabolites is crucial for understanding degradation pathways and confirming the detoxification of the parent compound. In the case of this compound-S-methyl degradation by Corynebacterium glutamicum, the primary metabolite has been identified through detailed analysis.

The reductive cleavage of the S-C bond results in the formation of Dimethyl thiophosphate . nih.govresearchgate.net This metabolite accumulates in the culture medium as C. glutamicum does not appear to utilize it further. researchgate.net The formation of this product confirms the breakdown of the original pesticide molecule.

The table below details the identified microbial metabolites of this compound.

Parent Compound Microorganism Degradation Pathway Identified Metabolite
This compound-S-methylCorynebacterium glutamicumReductive S-C bond cleavageDimethyl thiophosphate
This compound-S-methyl sulfoxidePseudomonas putidaMetabolismNot specified in results
This compound-S-methyl sulfoxideNocardia sp.MetabolismNot specified in results

Environmental Transport, Transformation, and Persistence of Demeton

Abiotic Degradation Processes

Abiotic degradation processes are critical in the transformation of demeton within the environment. These processes include hydrolysis, photodegradation, and oxidation.

Hydrolysis represents a significant pathway for the degradation of organophosphorus pesticides in aquatic systems, with the reaction rate often correlating with pH and temperature researchgate.netescholarship.org. For this compound-S-methyl, a closely related compound, hydrolytic degradation is markedly dependent on the pH of the solution inchem.orgagropages.com. At a temperature of 22°C, the half-life of this compound-S-methyl is reported as 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9 inchem.orgagropages.com. This data indicates an accelerated hydrolysis rate for this compound-S-methyl under alkaline conditions agropages.com.

For this compound-S, specific hydrolysis half-lives have been documented, including a chemical hydrolysis half-life of 53 days at pH 5.7 and 27°C nih.gov. Some research suggests that the hydrolysis of this compound-S itself is not pH-dependent, although its sulfoxide (B87167) and sulfone derivatives exhibit a strong dependence on pH ijisrt.com.

Table 1: Hydrolysis Half-lives of this compound-S-methyl in Aqueous Solutions (22°C)

pH ValueHalf-life (Days)
463
756
98

Photodegradation involves the transformation of pesticides upon exposure to sunlight, occurring either directly through the absorption of light or indirectly through reactive species generated by light researchgate.netresearchgate.net. This compound-S has been observed to undergo photolysis when applied to soil surfaces and exposed to natural sunlight, suggesting that photolysis can be an important degradation pathway on soil surfaces and potentially in the atmosphere nih.gov. In the case of this compound-S-methyl, direct photodegradation in aqueous solutions is not anticipated to be a significant environmental fate process because it lacks strong absorption bands beyond 247 nm nih.gov. However, when this compound-S-methyl solutions were supplemented with humic acid and irradiated, a photodegradation half-life of 8 hours was recorded, indicating that degradation can proceed via sensitized or indirect photolysis in the environment nih.gov.

Oxidation represents a prevalent abiotic transformation process for organophosphorus compounds, particularly the conversion of thioethers (sulfides) into sulfoxides and sulfones annualreviews.org. The thioether sulfur in both this compound-O and this compound-S isomers undergoes metabolic oxidation to form their respective sulfoxide and sulfone derivatives nih.gov. In the atmosphere, this compound-S is degraded through reactions with photochemically-produced hydroxyl radicals, exhibiting an estimated atmospheric half-life of 5 hours nih.govnih.gov. Similarly, this compound-O has an estimated atmospheric half-life of 3 hours due to its reaction with hydroxyl radicals nih.gov. Abiotic oxidation of this compound-S-methyl can also lead to the formation of its sulfoxide (oxythis compound-methyl) and sulfone (this compound-S-methylsulfone) nih.govagropages.com.

Table 2: Atmospheric Half-lives of this compound Isomers due to Hydroxyl Radical Reaction

CompoundAtmospheric Half-life (Hours)
This compound-S5
This compound-O3

Adsorption, Leaching, and Volatilization in Soil and Water Systems

The movement and distribution of this compound within soil and water systems are governed by processes such as adsorption, leaching, and volatilization cabidigitallibrary.orguoguelph.ca.

Adsorption: Adsorption describes the binding of pesticide molecules to soil particles cabidigitallibrary.org. For this compound-S (isosystox), a soil organic carbon-water (B12546825) partition coefficient (Koc) of 70 has been measured, while this compound-O has a reported Koc value of 387 nih.gov. These values suggest that this compound is expected to exhibit high to moderate mobility in soil nih.gov. The capacity of soil organic matter to retain pesticides varies, and the molecular structure of organophosphates influences adsorption by dictating their physical and chemical properties ijisrt.com.

Leaching: Leaching refers to the downward movement of pesticides through the soil profile facilitated by water cabidigitallibrary.org. Based on its Koc values, this compound is anticipated to have moderate to high mobility in soil, indicating a potential for leaching nih.gov. Factors that influence leaching include the compound's solubility, its sorption to soil particles, and the soil's moisture content cabidigitallibrary.org.

Volatilization: Volatilization is the process by which a pesticide transitions from the soil or water surface into the atmosphere cabidigitallibrary.org. This compound is characterized as highly volatile herts.ac.uk. However, volatilization of this compound from moist soil surfaces is not expected to be a significant fate process, as indicated by the estimated Henry's Law constant for this compound-S of 4.9 x 10⁻⁸ atm-cu m/mole nih.gov. This compound-S is also not expected to volatilize from dry soil surfaces given its vapor pressure nih.gov. For this compound-S-methyl, the vapor pressure is 63.8 mPa at 20°C, and its Henry's constant is 4.19 × 10⁻⁴ Pa m³ mol⁻¹ agropages.com.

Table 3: Key Environmental Transport Parameters for this compound Isomers

ParameterThis compound-S ValueThis compound-O ValueUnit
Koc (Soil Organic Carbon)70387mL/g
Henry's Law Constant4.9 x 10⁻⁸ (estimated)Not specifiedatm-cu m/mole
Vapor Pressure (25°C)2.6 x 10⁻⁴Not specifiedmm Hg

Persistence and Bioavailability in Different Environmental Compartments

Persistence refers to the duration a chemical remains in the environment, often quantified by its half-life, while bioavailability describes the fraction of a chemical that is available for uptake by organisms cabidigitallibrary.orgresearchgate.netrivm.nl.

Persistence: For this compound as a mixture, there are acknowledged gaps in the environmental fate literature herts.ac.uk. Nevertheless, insights from its isomers and related compounds offer valuable information. This compound-S-methyl demonstrates rapid degradation in soil, with a reported half-life of approximately 4 hours inchem.org. After 24 hours, oxythis compound-methyl (B133069), a metabolite, can still account for 20% of the initial radioactivity inchem.org. In sterile soil controls, roughly 48% of the parent this compound-S-methyl persisted after 20 days, suggesting that biodegradation is the predominant degradation pathway in soil inchem.org. Another study also reported a half-life of 26 days for this compound-S-methyl in soil, indicating its susceptibility to biodegradation nih.gov.

Table 4: Environmental Persistence of this compound-S-methyl in Soil

Environmental CompartmentHalf-life (Approximate)Primary Degradation Route
Soil4 hours or 26 daysBiodegradation

Ecological Impact and Non Target Organism Effects

Aquatic Ecotoxicology

Demeton and its isomers, such as this compound-S-methyl, are recognized for their toxicity to aquatic life. wikipedia.orgnih.gov These compounds can enter aquatic environments through agricultural runoff, leading to adverse effects on a variety of organisms.

Research has demonstrated that this compound poses a considerable threat to aquatic fauna. It is classified as highly toxic to fish and very highly toxic to freshwater invertebrates. epa.gov The toxicity varies among species, with invertebrates often showing greater sensitivity than fish. For instance, the 48-hour median effective concentration (EC50) for Daphnia pulex, a freshwater invertebrate, is reported as 14 µg/L, while the 96-hour median lethal concentration (LC50) for the invertebrate Gammarus fasciatus is 27 µg/L. epa.gov

In fish, this compound-S-methyl is considered moderately to slightly toxic. orst.edu The 48-hour LC50 for rainbow trout is 4.5 parts per million (ppm), and for carp (B13450389) and Japanese killifish, the LC50 is 10 ppm. orst.edu Other studies report a 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) ranging from 150 to 530 µg/L and for bluegill sunfish (Lepomis macrochirus) from 40 to 130 µg/L. epa.govwaterquality.gov.au

Limited data are available for marine organisms, but one study found the 48-hour LC50 for the spot fish (Leiostomus xanthurus) to be between 320 to 550 µg/L. waterquality.gov.au Data on freshwater molluscs indicated 48-hour LC50 values for four snail species ranging from 2,800 to 35,000 µg/L. waterquality.gov.au

SpeciesTypeExposure TimeToxicity Value (LC50/EC50)
Daphnia pulexFreshwater Invertebrate48 hours14 µg/L (EC50) epa.gov
Gammarus fasciatusFreshwater Invertebrate96 hours27 µg/L (LC50) epa.gov
Bluegill sunfish (Lepomis macrochirus)Freshwater Fish96 hours40 - 130 µg/L (LC50) waterquality.gov.au
Rainbow trout (Oncorhynchus mykiss)Freshwater Fish96 hours150 - 530 µg/L (LC50) waterquality.gov.au
Spot fish (Leiostomus xanthurus)Marine Fish48 hours320 - 550 µg/L (LC50) waterquality.gov.au
Freshwater SnailsFreshwater Mollusc48 hours2,800 - 35,000 µg/L (LC50) waterquality.gov.au

The primary mechanism of this compound's toxicity in aquatic organisms is the inhibition of the enzyme acetylcholinesterase (AChE). waterquality.gov.auwaterquality.gov.au AChE is crucial for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of the neurotransmitter acetylcholine (B1216132), leading to overstimulation of nerves, which can result in paralysis and death. mdpi.com This mode of action is persistent and forms the basis for water quality criteria recommendations. epa.gov The inhibition of cholinesterase is considered a key biomarker for assessing the environmental risk of organophosphate pesticides like this compound in aquatic ecosystems. mdpi.com

Terrestrial Ecotoxicology

This compound's impact extends to terrestrial ecosystems, affecting a range of non-target organisms from soil dwellers to wildlife.

However, soil invertebrates, which are vital for soil health and structure, can be adversely affected. Organophosphate insecticides are known to be toxic to earthworms, causing reduced growth, inhibited cocoon production, and mortality. nih.govaensiweb.net While specific data on this compound's direct impact on earthworm populations in field conditions is limited, the known toxicity of this chemical class suggests a potential risk.

This compound is highly toxic to birds. epa.govherts.ac.uk Ingestion of materials treated with this compound can be lethal. The acute oral LD50 (median lethal dose) has been measured at 7.19 mg/kg for the mallard duck and 8.21 mg/kg for pheasants. epa.gov For the Japanese quail, the LC50 is approximately 50 ppm, also indicating high toxicity. orst.edu Birds can be exposed through direct consumption of treated seeds or by feeding on contaminated insects. nih.gov

This compound-S-methyl is also toxic to mammals, with LD50 values ranging from 7 to 100 mg/kg of body weight, depending on the species and how they are exposed. wikipedia.org Chronic exposure to related compounds has been shown to cause liver damage and cholinesterase inhibition in the brains of rats. orst.edu

SpeciesTypeToxicity Value (LD50/LC50)
Mallard DuckAvian7.19 mg/kg (LD50) epa.gov
PheasantAvian8.21 mg/kg (LD50) epa.gov
Japanese QuailAvian~50 ppm (LC50) orst.edu
Mammals (various)Mammalian7 - 100 mg/kg (LD50) wikipedia.org

Beneficial insects, particularly pollinators like honeybees, are susceptible to this compound. orst.eduherts.ac.uk As a systemic insecticide, this compound-S-methyl is absorbed and distributed throughout the plant, meaning it can be present in pollen and nectar. wikipedia.org Foraging bees can then be exposed to the toxin. Organophosphate insecticides are known to be highly toxic to honeybees, and exposure can lead to disorientation, reduced foraging efficiency, and mortality, impacting the health of the entire colony. umn.eduresearchgate.netnih.gov

Bioaccumulation and Biomagnification Potential in Food Chains

Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. For a chemical to have a significant biomagnification potential, it typically needs to be persistent in the environment, readily taken up by organisms, and not easily metabolized or excreted.

Research and environmental fate data for organophosphates, the chemical family to which this compound belongs, generally indicate a low potential for significant bioaccumulation and biomagnification. These compounds are typically less persistent in the environment compared to organochlorine pesticides like DDT.

An estimated Bioconcentration Factor (BCF) for this compound is 16. The BCF is a measure of the extent of a chemical's accumulation in an organism directly from the surrounding environment (primarily water). A BCF value below 1,000 is generally considered to indicate a low potential for bioconcentration. This suggests that this compound is not likely to build up to high concentrations in individual aquatic organisms from water exposure alone.

While specific, comprehensive studies tracking the trophic transfer and biomagnification of this compound in complex terrestrial and aquatic food webs are limited in publicly available scientific literature, the chemical properties of organophosphates—namely their relatively lower persistence and the ability of many organisms to metabolize them—support the assessment of a low biomagnification potential. However, the high acute toxicity of this compound means that even low levels of accumulation could pose a risk to sensitive species.

Interactive Data Table: Estimated Bioconcentration Factor for this compound
Chemical CompoundBioconcentration Factor (BCF)Potential for Bioaccumulation
This compound16Low

Ecosystem-Level Consequences of this compound Exposure

The introduction of a highly toxic substance like this compound into an ecosystem can trigger a cascade of effects that extend beyond the direct mortality of individual organisms. These ecosystem-level consequences can disrupt the intricate web of interactions that maintain ecological balance.

This compound's high toxicity to a broad spectrum of non-target organisms is a primary driver of its ecosystem-level impact. Its use can lead to significant reductions in the populations of beneficial insects, which are crucial for pollination and natural pest control. The loss of these species can have cascading effects on plant communities and the animals that depend on them.

Aquatic ecosystems are particularly vulnerable to this compound contamination through runoff from agricultural areas. The compound is classified as highly toxic to fish and very highly toxic to aquatic invertebrates.

Key Research Findings on the Ecotoxicity of this compound:

Avian Species: this compound is highly toxic to birds. For instance, the LD50 (the lethal dose for 50% of a test population) for mallard ducks is 7.19 mg/kg, and for pheasants, it is 8.21 mg/kg. Such high toxicity poses a significant risk to bird populations that may be exposed through contaminated food sources or water.

Aquatic Life: The compound demonstrates high toxicity to fish, with a 96-hour LC50 (the lethal concentration for 50% of a test population) of 0.1 ppm for bluegill sunfish and 0.6 ppm for rainbow trout.

Aquatic Invertebrates: Freshwater invertebrates are extremely sensitive to this compound. For example, the 48-hour LC50 for Daphnia pulex, a crucial component of many freshwater food webs, is a mere 0.014 ppm. The loss of such primary consumers can disrupt the entire aquatic food chain, affecting the food supply for fish and other predators.

The reduction or elimination of sensitive invertebrate and fish populations due to this compound exposure can lead to significant shifts in community structure. This can result in a decline in the food sources available for higher trophic level predators, potentially leading to population declines in these species as well. Furthermore, the disruption of key ecological processes, such as nutrient cycling, which is often mediated by soil and aquatic microorganisms, can have long-term consequences for ecosystem health and productivity. While specific studies on this compound's direct impact on microbial communities are not extensively detailed, organophosphate pesticides as a class can alter the composition and activity of these vital communities.

Interactive Data Table: Acute Toxicity of this compound to Non-Target Organisms
OrganismSpeciesExposure DurationToxicity Value (LC50/LD50)Unit
BirdMallard Duck-7.19mg/kg
BirdPheasant-8.21mg/kg
FishBluegill Sunfish96 hours0.1ppm
FishRainbow Trout96 hours0.6ppm
Aquatic InvertebrateDaphnia pulex48 hours0.014ppm

Insecticide Resistance: Evolution, Mechanisms, and Management

Historical Development of Resistance in Target Pest Populations

The development of resistance to organophosphate insecticides, including Demeton, has been a recurring challenge in pest management. This compound has been noted to face recorded resistance in various pest species, such as Aphis fabae, Myzus persicae, Tetranychus urticae, Tetranychus viennensis, Aphis gossypii, and Liriomyza trifolii, among many others. herts.ac.uk

Early instances of resistance to this compound-S-methyl, a component of this compound, were identified in the two-spotted spider mite, Tetranychus urticae. Insensitive acetylcholinesterase (AChE) was detected in T. urticae strains from Germany as early as the 1960s, and later in Japan and New Zealand. munisentzool.orgpsu.edu Specifically, the insensitivity of AChE to this compound-S-methyl was confirmed in a German laboratory strain and a field-collected strain of T. urticae from Florida. munisentzool.orgpsu.edu Research conducted between 2000 and 2003 also investigated the role of resistance mechanisms in Aphis gossypii populations from cotton-growing regions of Turkey, including their sensitivity to this compound-S-methyl. dergipark.org.tr

Molecular and Biochemical Mechanisms of this compound Resistance

Resistance to organophosphate insecticides like this compound primarily involves two major categories of mechanisms: target-site insensitivity and metabolic detoxification. cicr.org.innih.gov

Organophosphates, including this compound, act by inhibiting acetylcholinesterase (AChE), an enzyme critical for terminating the action of the excitatory neurotransmitter acetylcholine (B1216132) at nerve synapses. herts.ac.ukirac-online.org Target-site insensitivity involves modifications to the AChE enzyme, rendering it less susceptible to inhibition by the insecticide. cicr.org.in

In Tetranychus urticae, insensitive AChE has been identified as a mechanism of resistance to oxythis compound-methyl (B133069) (a related compound to this compound). Studies have shown that the AChE of resistant strains exhibited a lower affinity to artificial substrates compared to susceptible strains. munisentzool.orgpsu.edu For instance, the I50 values for oxythis compound-methyl in resistant and susceptible T. urticae strains were 2.68×10⁻⁶ M and 7.79×10⁻⁷ M, respectively, indicating a 3.49-fold insensitivity of AChE in the resistant strain to oxythis compound-methyl. munisentzool.orgpsu.edu This suggests qualitative differences in the enzyme's catalytic site in resistant mites. munisentzool.orgpsu.edu

While AChE1 in Aphis gossypii is recognized as a toxicological target for organophosphates, a specific S431F mutation in A. gossypii's AChE1, while conferring insensitivity to pirimicarb (B1678450) and omethoate, was found to remain sensitive to this compound-S-methyl. nih.gov This highlights the complexity of target-site resistance, where specific mutations may confer resistance to some compounds within a class but not others.

Metabolic detoxification is a common mechanism of insecticide resistance, involving the enhanced activity or overexpression of specific enzyme families that break down or sequester the insecticide. The primary enzyme groups involved in the metabolic detoxification of organophosphates include esterases and glutathione (B108866) S-transferases (GSTs), and to a lesser extent, monooxygenases. nih.govunimore.itfrontiersin.org

Elevated esterase activity has been widely implicated in resistance to organophosphates. In Tetranychus urticae resistant to oxythis compound-methyl, increased esterase activity was observed, with the resistant strain showing 2.5-fold and 2.14-fold higher activity for α-naphtyl acetate (B1210297) (α-NA) and β-naphtyl acetate (β-NA) substrates, respectively, compared to susceptible strains. munisentzool.org Similarly, high esterase activity has been found in Aphis gossypii populations, which were investigated for their sensitivity to this compound-S-methyl. dergipark.org.tr

Glutathione S-transferases also play a role in this compound resistance. In T. urticae resistant to oxythis compound-methyl, an increase in glutathione S-transferase activity was noted, with 1.75-fold and 1.27-fold increases when using CDNB and DCNB as substrates, respectively. munisentzool.org The overexpression of detoxification genes, including those for esterases and GSTs, is strongly correlated with increased insecticide resistance in various agricultural pests. frontiersin.org

The following table summarizes the observed fold increases in detoxification enzyme activities in resistant strains of T. urticae against oxythis compound-methyl:

Enzyme ActivitySubstrate (if specified)Fold Increase (Resistant vs. Susceptible)Reference
Esterase Activity (α-NA)α-naphtyl acetate2.5 munisentzool.org
Esterase Activity (β-NA)β-naphtyl acetate2.14 munisentzool.org
Glutathione S-transferaseCDNB1.75 munisentzool.org
Glutathione S-transferaseDCNB1.27 munisentzool.org

Cross-Resistance Patterns with Other Organophosphates and Insecticide Classes

Cross-resistance occurs when a pest population develops resistance to multiple insecticides due to a common or single resistance mechanism. researchgate.net this compound, as an organophosphate, belongs to the Acetylcholinesterase (AChE) inhibitors (IRAC Mode of Action Group 1B). arizona.eduirac-online.org

Insensitive AChE, a mechanism conferring resistance to this compound-S-methyl in Tetranychus urticae, has also been found to confer cross-resistance to other organophosphates like ethyl paraoxon (B1678428) and chlorpyrifos (B1668852) oxon, as well as to carbamates such as carbofuran. munisentzool.orgpsu.edu This indicates that a single target-site modification can lead to broad-spectrum resistance across different chemical sub-groups that share the same mode of action.

Metabolic detoxification mechanisms can also lead to cross-resistance. Elevated esterase and glutathione S-transferase activities, which contribute to this compound resistance, can also confer resistance to other organophosphates and even other insecticide classes if the enzymes are capable of detoxifying structurally similar compounds or if the resistance mechanism is broad. nih.govird.frservice.gov.uk For instance, enhanced oxidases and esterases are important for resistance to both pyrethroids and organophosphates/carbamates in Helicoverpa armigera. service.gov.uk

Strategies for Resistance Management in Agricultural Systems

Effective Insecticide Resistance Management (IRM) strategies aim to prevent or delay the evolution of resistance and, if resistance has already emerged, to help regain susceptibility in pest populations. irac-online.org These strategies are critical for maintaining the long-term efficacy of insecticides like this compound.

Key IRM strategies applicable to this compound, as an organophosphate, include:

Rotation of Mode of Action (MoA) Groups: Alternating or rotating insecticides from different MoA groups is a cornerstone of IRM. This ensures that successive generations of the pest are not treated with compounds sharing the same mode of action, thereby minimizing selection pressure for resistance to any single insecticide class. arizona.eduirac-online.orgirac-online.org

Integrated Pest Management (IPM): Incorporating non-chemical control methods, such as biological control, cultural practices, and the use of resistant crop varieties, alongside chemical control, can reduce reliance on insecticides and slow down resistance development. irac-online.orgbioone.org

Monitoring and Early Detection: Regular monitoring of pest populations for signs of resistance and using diagnostic bioassays can provide early warnings of resistance development, allowing for timely adjustments in control strategies. cicr.org.in

Understanding Cross-Resistance: Awareness of known cross-resistance patterns is crucial. If metabolic resistance mechanisms are known to confer cross-resistance between different MoA groups, then rotation strategies should be adjusted accordingly. arizona.eduirac-online.org

Localized Recommendations: Following local expert advice regarding spray windows and timing is essential, as pest population dynamics and resistance profiles can vary geographically. arizona.eduirac-online.org

Genetic and Population Dynamics of Resistance Evolution

The evolution of insecticide resistance is a dynamic process influenced by genetic, ecological, and operational factors. ucdavis.edu It is fundamentally a microevolutionary event where pre-existing genetic variations within a pest population are selected for under the pressure of insecticide application. cicr.org.in

The rate at which resistance evolves can be influenced by factors such as the initial frequency of resistance alleles in the population, population size, and the number of generations per year. ucdavis.edunih.govhawaii.edu While a simple model might suggest that the time required for resistance to evolve is independent of generation time, interactions with genetic factors (e.g., frequency of genotype reconstitution), population dynamics (e.g., population growth rates), and selection pressures can lead to complex relationships. ucdavis.edunih.gov

Resistance typically arises from the survival and spread of resistant insect genotypes that possess the inherent capability to withstand insecticide selection pressures. cicr.org.in Deterministic genetic population models describe the evolution of monogenic resistance, tracking the frequencies of susceptible, heterozygous, and homozygous resistant genotypes over generations. researchgate.net The intensity and frequency of insecticide applications directly impact the selective pressure, driving the increase in frequency of resistance alleles within the population. cicr.org.incore.ac.uk

Analytical Methodologies for Demeton and Its Metabolites

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Detection and Quantitation in Complex Matrices

Chromatographic techniques, particularly coupled with mass spectrometry (MS), are indispensable for the detection and quantitation of Demeton and its metabolites in diverse and complex matrices such as environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity, selectivity, and the ability to separate and identify individual compounds within a mixture.

Mass spectrometry plays a critical role in the analysis of this compound and its metabolites. For instance, mass spectrometry has been utilized to analyze adducts formed from the inhibition of butyrylcholinesterase by this compound-S-methyl, aiding in the identification of specific modified products like monomethoxyphosphorylated-serine nih.gov. The availability of this compound-S-methyl sulfone as a standard solution in methanol (B129727) further underscores the reliance on chromatographic methods for its analytical determination fishersci.dk.

The unique mass-to-charge (m/z) ratios and predicted collision cross section (CCS) values for various adducts of this compound isomers and their sulfoxide (B87167)/sulfone metabolites are valuable for targeted and untargeted LC-MS/MS analysis, enabling their identification and quantitation in complex samples. These predicted values assist in method development and data interpretation for precise analytical measurements uni.luuni.luuni.luuni.luuni.lu.

Compound Name Adduct Predicted m/z Predicted CCS (Ų) Reference
This compound-O [M+H]+ 259.05861 155.5 uni.lu
[M+Na]+ 281.04055 162.6 uni.lu
This compound-S-methyl [M+H]+ 231.02730 147.5 uni.lu
[M+Na]+ 253.00924 155.0 uni.lu
This compound-O-methyl sulfoxide [M+H]+ 247.02222 150.6 uni.lu
[M+Na]+ 269.00416 157.3 uni.lu
This compound-O sulfoxide [M+H]+ 275.05351 156.6 uni.lu
[M+Na]+ 297.03545 162.0 uni.lu
This compound-S sulfoxide [M+H]+ 275.05351 158.5 uni.lu
[M+Na]+ 297.03545 164.8 uni.lu

Spectroscopic Approaches for Structural Elucidation of Metabolites

Spectroscopic approaches, particularly mass spectrometry, are fundamental for the structural elucidation of this compound metabolites. When this compound undergoes metabolic transformations in biological or environmental systems, its structure changes, and identifying these new structures is critical for understanding its toxicokinetics and environmental fate.

Mass spectrometry is a powerful tool for this purpose, as demonstrated by its use in identifying the monomethoxyphosphorylated-serine adduct formed during the inhibition of human cholinesterases by this compound-S-methyl nih.gov. The ability to obtain fragmentation patterns and exact mass measurements through techniques like LC-MS/MS or GC-MS provides crucial information about the molecular formula and structural features of unknown metabolites. Mass spectral data, such as those available for this compound-S-methylsulphon, are used to confirm the identity and structure of metabolites ufz.demassbank.eu.

Immunoassays and Biosensors for Rapid Detection

While traditional laboratory methods for cholinesterase activity determination include spectrophotometric, potentiometric, and electrochemical detection, specific information regarding immunoassays or biosensors developed solely for the direct detection of this compound or its metabolites was not directly available in the provided search results mdpi.com. However, the broader field of organophosphate detection often explores rapid screening methods, including biosensors based on enzyme inhibition, which could potentially be adapted for this compound.

Challenges and Advancements in Trace Analysis in Environmental and Biological Samples

Trace analysis of this compound and its metabolites in environmental and biological samples presents several challenges. A significant challenge noted in the literature is the considerable gap in available data regarding the environmental fate and ecotoxicology of this compound and its metabolites, such as this compound-S-methyl sulfone and this compound-O-methyl sulfone herts.ac.ukherts.ac.ukherts.ac.uk. This lack of comprehensive data complicates the development and validation of analytical methods for these compounds in environmental matrices.

The complexity of environmental samples (e.g., water, soil) and biological samples (e.g., blood, tissue) often leads to matrix effects, which can interfere with the detection and quantitation of analytes. Advancements in sample preparation techniques, such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with highly selective and sensitive chromatographic-mass spectrometric methods (e.g., LC-MS/MS, GC-MS/MS), are continuously improving the ability to overcome these matrix interferences and achieve lower detection limits for trace analysis.

Limitations of Cholinesterase-Based Titration Methods for this compound-S-methyl

Cholinesterase-based titration methods, while historically used for organophosphate detection due to their mechanism of action, have significant limitations when applied to this compound-S-methyl. Studies have explicitly shown that these methods are not suitable for the titration of this compound-S-methyl, particularly in contexts like skin penetration studies nih.govmedpulse.inijdmsrjournal.com.

Research indicates that estimating skin distribution by measuring cholinesterase activity yields poorly reproducible results nih.gov. A kinetic study on the inhibition of human cholinesterases by this compound-S-methyl revealed that complete inhibition of butyrylcholinesterase activity required this compound-S-methyl concentrations at least 1500-fold higher than the enzyme concentration nih.gov. Furthermore, complete inhibition of acetylcholinesterase was never achieved under the tested conditions nih.gov. The complex kinetic scheme of inhibition, including the identification of monomethoxyphosphorylated-serine adducts by mass spectrometry, suggests that the process is incompatible with the requirements of a simple titration experiment nih.gov. Additionally, the cost and the fact that these estimations are not routinely performed in many laboratories further limit their practical applicability for this compound-S-methyl analysis ijdmsrjournal.commedpulse.in.

Research in Risk Assessment and Regulatory Science of Demeton

Methodologies for Occupational Exposure Assessment in Agricultural Settings

Assessing occupational exposure to pesticides like demeton in agricultural environments is a complex task critical for ensuring worker safety and establishing regulatory limits. nih.gov Methodologies for this assessment are broadly categorized into direct and indirect approaches, each with distinct techniques and applications. nih.gov

Direct methods involve the quantitative measurement of a chemical or its metabolites in the worker's body or personal environment. nih.gov These include:

Biomonitoring: This is a cornerstone of direct assessment, involving the analysis of biological samples such as blood, urine, or hair to measure the internal dose of a pesticide or its metabolites. nih.govmdpi.com For organophosphates like this compound, biomonitoring often targets dialkyl phosphate metabolites in urine or the inhibition of cholinesterase activity in the blood. nih.gov Biomonitoring provides an integrated measure of exposure from all routes, including dermal, inhalation, and ingestion. mdpi.com

Personal Air Sampling: This method measures the concentration of a pesticide in the worker's breathing zone, providing specific data on inhalation exposure. nih.gov

Dermal Sampling: Given that skin contact is a major route of exposure for agricultural workers, dermal sampling is crucial. mdpi.com Techniques include placing absorbent pads on the skin or clothing, or analyzing hand rinses to quantify the amount of pesticide that comes into contact with the skin. nih.gov

Indirect methods estimate exposure without directly measuring the substance on or in the body. These methods often rely on observational data and modeling:

Questionnaires and Diaries: Self-reported data from workers about tasks performed, duration of exposure, use of Personal Protective Equipment (PPE), and hygiene practices provide qualitative and semi-quantitative exposure information. nih.govmdpi.com

Exposure Models: Predictive models, such as the Pesticide Handlers Exposure Database (PHED) or the World Health Organization's Predicted Exposure Assessment Model (WHO-PEAM), use existing data to estimate exposure levels based on specific scenarios (e.g., crop, application method, and pesticide formulation). mdpi.com

Job-Exposure Matrices (JEMs): These matrices assign an exposure level to workers based on their job title or tasks, compiled from existing measurement data. nih.gov

Workers can be exposed to this compound through inhalation or direct skin contact. gezondheidsraad.nl Although quantitative data on absorption rates through the lungs or skin for this compound are limited, these routes are considered significant pathways for occupational exposure. gezondheidsraad.nl Studies on agricultural workers who applied this compound showed depressed plasma cholinesterase (ChE) activity, a key biomarker of effect for organophosphates, even at estimated air concentrations between 1 and 6 mg/m³. gezondheidsraad.nl

Table 1: Methodologies for Occupational Pesticide Exposure Assessment

Category Method Description Common Analytes/Metrics for this compound
Direct Methods Biomonitoring Measurement of pesticide or metabolites in biological samples (urine, blood). nih.gov Dialkyl phosphate metabolites, Cholinesterase inhibition. nih.gov
Personal Air Sampling Measures airborne pesticide concentration in the breathing zone. nih.gov This compound concentration in air (mg/m³). gezondheidsraad.nl
Dermal Sampling Quantifies pesticide on skin using pads, wipes, or rinses. nih.gov This compound residue on skin surface.
Indirect Methods Questionnaires/Diaries Self-reported data on work practices, duration, and PPE use. mdpi.com Qualitative exposure ranking (high/low).
Exposure Models Algorithmic estimation of exposure based on scenario-specific data. mdpi.com Predicted dermal and inhalation dose.
Job-Exposure Matrices (JEMs) Assigns exposure levels based on job title or task. nih.gov Semi-quantitative exposure score.

Ecological Risk Assessment Frameworks for this compound

Ecological Risk Assessment (ERA) is a scientific process used to evaluate the likelihood that adverse ecological effects may occur as a result of exposure to one or more stressors, such as a pesticide like this compound. epa.govrmpcecologia.com The framework provides a structured approach for environmental protection agencies to determine if a pesticide poses an unreasonable risk to wildlife and the environment. epa.gov The process for a pesticide like this compound generally follows a multi-stage framework. montana.eduresearchgate.net

The ERA process typically consists of three main phases:

Problem Formulation: This initial phase establishes the foundation for the risk assessment. epa.gov It involves identifying the stressors (in this case, this compound and its toxic metabolites), the ecosystems and specific non-target organisms potentially at risk (e.g., birds, fish, aquatic invertebrates, and plants), and the ecological effects to be evaluated (assessment endpoints). researchgate.net For this compound, an organophosphate, a key hazard is its high toxicity to a broad spectrum of organisms, including birds, fish, and especially freshwater invertebrates. epa.gov A conceptual model is developed to show the relationships between this compound release, exposure pathways, and the potential effects on these ecological receptors. epa.gov

Analysis Phase: This phase involves two key components:

Exposure Characterization: This part estimates the potential exposure of plants and animals to the pesticide. epa.gov It considers the environmental fate of this compound—what happens to it in soil, water, and air—to predict the concentrations, duration, and frequency of exposure for various organisms. epa.govepa.gov For instance, it would model this compound's potential to run off from agricultural fields into adjacent aquatic ecosystems.

Ecological Effects Characterization (Hazard Identification): This component describes the adverse effects a pesticide can produce in an organism and establishes a dose-response relationship. epa.govmontana.edu It relies on toxicity data from laboratory and field studies. This compound is known to be highly toxic to birds (LD50 of 7.19 mg/kg for mallard duck), highly toxic to fish (LC50 of 0.1 ppm for bluegill sunfish), and very highly toxic to freshwater invertebrates (LC50 of 0.014 ppm for Daphnia pulex). epa.gov

Risk Characterization: In the final phase, the information from the exposure and effects analyses is integrated to evaluate the likelihood of adverse ecological effects. montana.eduresearchgate.net This is often done by comparing the estimated environmental concentrations with the concentrations known to cause harm, resulting in a risk quotient (RQ). If the risk quotient exceeds a level of concern, it indicates a potential risk to non-target organisms, which may lead to regulatory actions to mitigate that risk. montana.edu

Table 2: Ecological Risk Assessment (ERA) Framework

Phase Objective Key Activities for this compound

| 1. Problem Formulation | Define the scope and objectives of the assessment. epa.gov | - Identify this compound as the stressor.

  • Identify non-target organisms at risk (birds, fish, invertebrates). epa.gov
  • Define assessment endpoints (e.g., survival, reproduction).
  • Develop a conceptual model of exposure pathways. epa.gov | | 2. Analysis | Evaluate exposure and the relationship between stressor and effects. rmpcecologia.com | - Exposure Characterization: Model environmental concentrations in soil, water, and on avian food items. epa.govepa.gov
  • Effects Characterization: Use toxicity data (e.g., LD50, LC50) for relevant species. epa.gov | | 3. Risk Characterization | Estimate the probability and magnitude of adverse effects. montana.edu | - Integrate exposure and effects data.
  • Calculate Risk Quotients (RQ = Exposure / Toxicity).
  • Describe the nature and likelihood of ecological risks. |
  • Development of Predictive Models for Environmental Fate and Transport

    Predictive models are essential tools in risk assessment for estimating what happens to a pesticide after it is released into the environment. nih.gov These environmental fate models (EFMs) use mathematical equations to simulate the distribution and transformation of chemicals like this compound in various environmental compartments such as soil, water, and air. mdpi.commdpi.com The development of these models is crucial for predicting environmental concentrations, which is a key component of an ecological risk assessment. mdpi.com

    The core of an EFM is a mass balance equation that accounts for the inputs, transport, and degradation of a chemical within a defined system. mdpi.com For a pesticide like this compound, key processes that are modeled include:

    Transport: Movement of the pesticide within and between compartments, such as runoff from fields into rivers, leaching through soil into groundwater, and volatilization into the atmosphere.

    Transformation: Degradation of the pesticide through biological processes (biodegradation) and chemical processes (e.g., hydrolysis). This compound is known to be subject to hydrolysis, particularly under alkaline conditions. epa.gov

    Partitioning: The distribution of the pesticide between different media, for example, between water and sediment, or soil and soil water.

    Several types of EFMs have been developed, each with different levels of complexity and spatial resolution:

    Spatial River/Watershed Models (SRWMs): These are more dynamic and spatially resolved models that consider the specific characteristics of a river network or watershed, including its hydrology, morphology, and sediment transport. mdpi.com Models like RICEWQ have been developed specifically for agricultural environments like paddy fields to predict pesticide concentrations in runoff. researchgate.net

    Fugacity Models: These models use the concept of fugacity (the "escaping tendency" of a chemical from a phase) to describe partitioning and transport between different environmental media. mdpi.com

    While no data are available to fully assess the environmental fate of this compound, these models can be parameterized using its known chemical properties (e.g., solubility, vapor pressure, hydrolysis rate) to estimate its persistence and mobility in the environment and to assess its potential for contaminating groundwater. epa.govnih.gov

    Table 3: Types of Environmental Fate and Transport Models

    Model Type Description Application for this compound
    Multimedia Compartmental Models (MCMs) Spatially averaged models that describe chemical fate in interconnected environmental compartments (air, water, soil). mdpi.com Predicting the general environmental distribution and persistence of this compound at a regional scale.
    Spatial River/Watershed Models (SRWMs) Spatially and temporally resolved models that simulate pollutant transport in specific river systems or watersheds. mdpi.com Estimating this compound concentrations in surface water resulting from agricultural runoff.
    Fugacity Models Based on the concept of "escaping tendency" to model the partitioning and movement of chemicals between media. mdpi.com Assessing how this compound would partition between water, soil, sediment, and air.

    Advancements in Biomarker Research for Exposure and Effect Monitoring

    Biomarkers are measurable indicators of a biological state and are invaluable tools for monitoring both exposure to chemicals like this compound and the subsequent health effects. renupublishers.comfit.edu Research in this area has advanced significantly, moving from traditional markers to more sensitive molecular indicators that can provide early warnings of potential harm. nih.gov

    Biomarkers can be categorized into three main types:

    Biomarkers of Exposure: These markers indicate that an organism has been exposed to a chemical. They directly measure the substance or its metabolites in biological fluids like blood or urine. renupublishers.com For organophosphates, including this compound, the primary exposure biomarkers are the dialkyl phosphate (DAP) metabolites found in urine. nih.gov Measuring these metabolites provides a quantitative assessment of the internal dose of the pesticide. renupublishers.com

    Biomarkers of Effect: These markers demonstrate a biochemical or physiological change in the body resulting from exposure. au.dk The classic biomarker of effect for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in red blood cells and plasma cholinesterase (ChE) in plasma. nih.govgezondheidsraad.nl This inhibition is the primary mechanism of toxicity for these compounds. gezondheidsraad.nl

    Biomarkers of Susceptibility: These markers indicate an individual's increased sensitivity to the effects of a chemical, often due to genetic factors.

    Recent advancements have focused on developing more sensitive and specific biomarkers. For instance, cytogenetic markers of DNA damage, such as chromosomal aberrations, sister chromatid exchanges, and micronuclei, have been used in biomonitoring studies of populations exposed to pesticides. researchgate.net These biomarkers of effect can indicate genotoxic potential long before any clinical symptoms of disease appear. researchgate.net this compound itself has shown positive results in in vitro mutagenicity studies, highlighting the relevance of monitoring for DNA damage. epa.gov The development of 'omics' technologies (genomics, proteomics, metabolomics) and in silico methods holds promise for identifying novel biomarkers and understanding the mechanistic pathways between exposure and adverse health outcomes. nih.gov

    Table 4: Key Biomarkers for this compound Exposure and Effect Monitoring

    Biomarker Type Specific Marker Biological Matrix What It Indicates
    Biomarker of Exposure Dialkyl Phosphate (DAP) Metabolites Urine Internal dose of the parent organophosphate compound. nih.gov
    Biomarker of Effect Acetylcholinesterase (AChE) Inhibition Red Blood Cells, Plasma A biochemical effect on the nervous system, characteristic of organophosphate toxicity. gezondheidsraad.nl
    Biomarker of Effect DNA Damage (e.g., Micronuclei) Blood Cells Potential genotoxic effects from exposure. researchgate.net
    Biomarker of Effect Chromosomal Aberrations Blood Cells Damage to chromosomes, indicating potential mutagenic effects. researchgate.net

    Regulatory Science Contributions to Pesticide Policy Evolution

    Regulatory science is the discipline of developing and applying scientific methods, standards, and tools to assess the safety, efficacy, and quality of regulated products, including pesticides. unimelb.edu.au The evolution of pesticide policy has been heavily influenced by advancements in regulatory science, moving from a focus on acute toxicity to a more comprehensive evaluation of chronic health and environmental risks. researchgate.net

    The history of pesticide regulation reflects an evolving scientific understanding of risk. Early regulations were often reactive, established in response to visible and acute poisonings of humans or wildlife. fishersci.com The establishment of the U.S. Environmental Protection Agency (EPA) in 1970 and the passage of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1972 marked a significant shift. centerforfoodsafety.org These developments created a formal system where pesticide registration required the submission of scientific data on toxicity and potential impacts, which the EPA would review to create guidelines for use. centerforfoodsafety.org

    Regulatory science has contributed to this evolution in several key ways:

    Development of Standardized Testing Protocols: Regulatory agencies established standardized guidelines for toxicological studies (e.g., chronic toxicity, carcinogenicity, reproductive toxicity) and ecological effects testing. This ensures that data submitted by manufacturers are reliable and comparable, forming a solid scientific basis for regulatory decisions. tno.nl

    Improved Risk Assessment Methodologies: The frameworks for human health and ecological risk assessment have become more sophisticated. This includes the development of quantitative methods to estimate exposure and characterize risk, moving beyond simple hazard identification. rmpcecologia.com

    Incorporation of New Scientific Fields: As science has advanced, so has regulation. The consideration of long-term effects like carcinogenicity, the development of neurotoxicity and developmental toxicity testing, and the increasing focus on endocrine disruption are all examples of regulatory science driving policy changes. For older pesticides like this compound, data gaps in areas such as chronic toxicity, oncogenicity, and neurotoxicity were identified through this evolving regulatory lens, leading to requirements for further testing. epa.gov

    Influence of Environmental Science: The publication of Rachel Carson's Silent Spring in 1962, which highlighted the environmental persistence and bioaccumulation of pesticides like DDT, was a pivotal moment. fishersci.com It spurred the development of environmental fate and ecological effects testing as core components of pesticide regulation, ensuring that risks to ecosystems are considered alongside human health. researchgate.netcenterforfoodsafety.org

    This evolution has led to a more precautionary and science-based approach to pesticide regulation, where policies are continuously updated to reflect the current state of scientific knowledge on chemical risks. researchgate.netnih.gov

    Table 5: Evolution of Pesticide Regulatory Policy

    Era Key Focus Scientific/Regulatory Milestones Impact on Pesticides like this compound
    Pre-1960s Acute Toxicity & Efficacy Basic poison laws; focus on preventing immediate harm to users. Registration based primarily on effectiveness and acute toxicity data.
    1960s-1970s Environmental Persistence & Chronic Effects Publication of Silent Spring (1962). fishersci.com Establishment of the EPA (1970) and FIFRA (1972). centerforfoodsafety.org Increased scrutiny of environmental impacts and requirements for chronic toxicity data.
    1980s-1990s Quantitative Risk Assessment Development of formal risk assessment frameworks for human health and ecology. rmpcecologia.com Identification of data gaps for older pesticides; re-registration programs initiated. epa.gov
    2000s-Present Precautionary Principle & Specific Risks Focus on sensitive subpopulations, endocrine disruption, and cumulative risk. Stricter regulations, leading to the restriction or banning of many older, broad-spectrum organophosphates.

    Future Research Directions and Unaddressed Questions Regarding Demeton

    Elucidation of Long-Term, Low-Level Exposure Effects

    A significant unaddressed question in Demeton research pertains to the comprehensive elucidation of long-term, low-level exposure effects on human health and ecosystems. Current information regarding the long-term or carcinogenic effects of this compound exposure in humans is notably limited wikipedia.org. While acute toxicity of organophosphorus pesticides is well-documented, the consequences of chronic low-level exposure remain less explored nih.gov. Studies have suggested that chronic exposure to organophosphorus compounds may be implicated in various metabolic conditions, such as obesity, glucose intolerance, and diabetes, as well as neurological conditions, including Parkinson's disease, Alzheimer's disease, and certain chronic mental disorders like depression and anxiety nih.gov.

    Future research should aim for a better characterization of these effects and a deeper understanding of the underlying mechanisms. This includes considering the human lifespan, as the effects of exposure might vary with age at exposure and at the time of outcome assessment nih.gov. Furthermore, identifying loci of individual genetic susceptibility and studying gene expression could help pinpoint individuals at higher risk nih.gov. The complex biological pathways and diverse cell types involved in radiation-induced cognitive effects, for instance, highlight the need for similar in-depth mechanistic studies for chronic pesticide exposure nih.gov.

    Comprehensive Assessment of Mixture Toxicity with Other Agrochemicals

    The environmental and health impacts of this compound are not solely determined by its individual presence but also by its interactions within complex mixtures of agrochemicals. While the concept of concentration addition is generally considered applicable for assessing the effects of pesticide mixtures, deviations can occur, particularly with organophosphorus esters wur.nl. For example, studies have shown that this compound-S-methyl, when combined with the herbicide atrazine (B1667683), can exhibit significantly enhanced toxicity to aquatic organisms such as midge larvae researchgate.net. This increased toxicity correlated with an augmented inhibition of acetylcholinesterase, suggesting a synergistic interaction where atrazine may induce cytochrome P450 monooxygenases, thereby increasing the conversion of the organophosphate to more potent oxon-analogs researchgate.netnih.gov.

    Future research must focus on conducting more comprehensive assessments of mixture toxicity, moving beyond single-species laboratory studies to evaluate combined effects in more environmentally relevant contexts. This includes investigating the effects of substances when they are used consecutively rather than simultaneously, a common practice in agriculture wur.nl. Understanding these complex interactions is vital for accurate environmental risk assessment and for developing more realistic exposure models.

    Development of Novel Bioremediation Strategies

    The development of novel and efficient bioremediation strategies for this compound-contaminated environments represents a critical area for future research. Bioremediation, which leverages microorganisms or their enzymes to detoxify or remove pollutants, is recognized as an environmentally safe and cost-effective approach for decontaminating pesticide-polluted environments researchgate.netjabonline.in. Despite advancements, there is a continuous need to identify and characterize novel bioresources, such as specific microbial strains capable of degrading this compound and its metabolites researchgate.netjabonline.in.

    Research should explore both direct microbial applications and the use of isolated enzymes for remediation researchgate.net. Advances in genetic techniques could facilitate the combination of desirable biodegradation pathways from different organisms into a single host, though concerns regarding the release of genetically altered microorganisms into the environment necessitate careful consideration researchgate.net. Furthermore, "omics" technologies, discussed in Section 9.5, are pivotal for understanding the intricate mechanisms of ecological bioremediation, including the discovery of genes involved in biodegradation and the elucidation of metabolic pathways researchgate.net. This interdisciplinary approach, combining microbiology, biochemistry, and engineering, will be increasingly important for efficient disposal of pesticide pollutants researchgate.net.

    Advanced Modeling for Environmental and Health Risk Prediction

    Advanced modeling techniques, particularly those incorporating machine learning and artificial intelligence (AI), are poised to revolutionize environmental and health risk prediction for compounds like this compound. Current research is exploring the use of AI to integrate diverse data sources, including environmental variables and medical records, to predict health risks matec-conferences.org. Predictive models are being developed for key environmental risk assessment parameters, such as the soil adsorption coefficient (Koc) and bioconcentration factor (BCF), utilizing molecular descriptors and physicochemical properties nii.ac.jp.

    Future research should focus on refining these models to enhance their accuracy and applicability across a wider chemical space. The development of uncertainty-aware machine learning models is crucial, as these models can provide confidence intervals for toxicity predictions, helping to prioritize efforts to reduce human health risks and improve model performance researchgate.net. For environmental monitoring, considering a greater number of monitoring stations in future research will improve the accuracy of air quality and pollutant dispersion predictions mdpi.com. These advanced modeling approaches can enable preliminary environmental risk assessments without the need for time-consuming and expensive experiments, thereby accelerating the development process of new chemicals and improving environmental management nii.ac.jp.

    Application of Omics Technologies (e.g., Metabolomics, Metagenomics) in this compound Research

    The application of "omics" technologies, including metabolomics and metagenomics, offers powerful tools for gaining comprehensive insights into the effects and fate of this compound in biological and environmental systems. These technologies allow for large-scale analyses of biological molecules, providing a holistic view of an organism's structure, function, and dynamics humanspecificresearch.org.

    Metabolomics: This involves the comprehensive analysis of metabolites within biological samples humanspecificresearch.org. In this compound research, metabolomics could reveal specific metabolic pathways altered by exposure, identify biomarkers of exposure or effect, and help understand the detoxification processes in organisms.

    Metagenomics: This technology provides a taxonomical profile of microbial communities and can yield potential functional information by analyzing the collective genetic material present in an environment researchgate.netjmb.or.kr. For this compound, metagenomics could identify microbial communities capable of degrading the compound in soil or water, or reveal shifts in the gut microbiome of exposed organisms, which has been associated with organophosphorus pesticide exposure nih.gov.

    Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are transforming microbiome research by bridging the gap between genetic potential and functional outcomes jmb.or.kr. These integrated approaches can offer a dynamic perspective on biological processes and host-microbiome interactions, elucidating complex biological processes and enabling breakthroughs in precision medicine and microbiome-based therapies jmb.or.kr. Applying these technologies to this compound research will be instrumental in uncovering the intricate relationships between the compound, microbial communities, and host health, providing deeper insights into its environmental fate and biological impact.

    Q & A

    Q. How can Demeton be accurately quantified in environmental samples using chromatographic methods?

    Methodological Answer:

    • This compound (CAS 8065-48-3) is typically quantified via gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For GC analysis, use US EPA Method 622 , which specifies a methanol-based standard (e.g., 1000 µg/mL concentration) and requires calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects .
    • Key Parameters :
    MethodLOD (µg/L)SolventCertification
    GC-MS0.1–0.5MethanolISO/IEC 17025
    LC-MS/MS0.05–0.1MethanolISO 9001
    • Ensure instrument calibration with NIST-traceable reference materials to maintain accuracy .

    Q. What are the best practices for preparing and storing this compound samples to ensure analytical stability?

    Methodological Answer:

    • Store this compound standards in amber glass vials at 4°C to prevent photodegradation. Methanol is the preferred solvent due to its stability with organophosphates. For environmental samples (e.g., water, soil), employ solid-phase extraction (SPE) using C18 cartridges to isolate this compound from interfering compounds .
    • Critical Steps :
    • Acidify water samples to pH 2–3 to inhibit microbial degradation.
    • Freeze soil extracts at -20°C if analysis is delayed >24 hours .

    Q. How can researchers distinguish between this compound-O and this compound-S isomers during analysis?

    Methodological Answer:

    • Use GC with a polar capillary column (e.g., DB-1701) to separate the isomers based on retention time differences. Confirm identity via MS/MS fragmentation patterns : this compound-O (m/z 213 → 97) and this compound-S (m/z 213 → 89) .
    • For LC-MS/MS, employ hydrophilic interaction liquid chromatography (HILIC) to enhance separation efficiency .

    Advanced Research Questions

    Q. What experimental approaches elucidate the degradation pathways of this compound in soil ecosystems?

    Methodological Answer:

    • Combine high-resolution mass spectrometry (HRMS) with isotope-labeling (e.g., ¹⁴C-Demeton) to track transformation products. Aerobic degradation studies should monitor metabolites like This compound-sulfoxide and This compound-sulfone using LC-HRMS/MS .
    • Experimental Design :
    • Incubate soil samples under controlled O₂ levels.
    • Analyze microbial communities via 16S rRNA sequencing to identify degradative taxa .

    Q. How can discrepancies in this compound toxicity data across studies be systematically resolved?

    Methodological Answer:

    • Conduct a meta-analysis using PRISMA guidelines to assess variables like exposure duration, organism type (e.g., Daphnia magna vs. soil nematodes), and test concentrations. Apply random-effects models to account for heterogeneity and validate findings through dose-response reanalysis .
    • Key Considerations :
    • Exclude studies lacking ISO/IEC 17025-certified reference materials.
    • Normalize toxicity endpoints (e.g., LC₅₀) to account for matrix effects .

    Q. What methodologies optimize the detection of this compound in complex biological matrices (e.g., plant tissues)?

    Methodological Answer:

    • Use QuEChERS extraction (Quick, Easy, Cheap, Effective, Rugged, Safe) followed by LC-MS/MS with a Zorbax Eclipse Plus C18 column . Matrix-matched calibration (e.g., 0.1–100 µg/kg) minimizes false positives .
    • Validation Steps :
    ParameterRequirement
    Recovery70–120%
    Precision (RSD)<15%
    Matrix Effect±20%

    Q. How can this compound’s interaction with soil organic matter (SOM) be modeled to predict bioavailability?

    Methodological Answer:

    • Apply Fugacity Level III modeling to simulate partitioning between SOM, water, and air phases. Validate predictions using batch equilibration experiments with ¹⁴C-labeled this compound and measure adsorption coefficients (Kd) .
    • Advanced Techniques :
    • Synchrotron-based X-ray absorption spectroscopy (XAS) to characterize binding sites on humic acids .

    Guidelines for Data Reporting and Reproducibility

    • Experimental Replication : Document all procedures in the Supporting Information , including raw data tables, instrument parameters, and purity certifications (e.g., A2LA accreditation) .
    • Data Sharing : Use repositories like Figshare or Mendeley Data with DOI assignment. Include metadata fields for analytical methods, CAS numbers, and environmental conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.